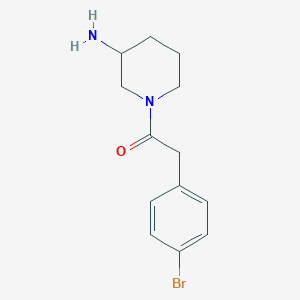

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one

Description

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one (CAS: 1457940-12-3) is a synthetic organic compound with the molecular formula C₁₃H₁₇BrN₂O and a molecular weight of 297.20 g/mol . It features a 4-bromophenyl group attached to an ethanone backbone, which is further substituted by a 3-aminopiperidine moiety. This structural motif is common in medicinal chemistry, where the bromophenyl group enhances lipophilicity and the aminopiperidine ring contributes to hydrogen bonding and target engagement .

Properties

Molecular Formula |

C13H17BrN2O |

|---|---|

Molecular Weight |

297.19 g/mol |

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-(4-bromophenyl)ethanone |

InChI |

InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2 |

InChI Key |

HLQUGOMVINGOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Primary Method: Nucleophilic Acyl Substitution

The most widely documented synthesis involves the reaction of 4-bromobenzoyl chloride with 3-aminopiperidine under basic conditions. This nucleophilic acyl substitution proceeds via the attack of the piperidine amine on the electrophilic carbonyl carbon, displacing chloride.

Procedure

- Reagents :

- 4-Bromobenzoyl chloride (1.0 equiv)

- 3-Aminopiperidine (1.2 equiv)

- Triethylamine (2.0 equiv)

- Solvent: Dichloromethane (DCM) or ethanol

- Steps :

- 4-Bromobenzoyl chloride is dissolved in anhydrous DCM at 0–5°C under inert atmosphere.

- 3-Aminopiperidine and triethylamine are added dropwise to neutralize HCl byproduct.

- The mixture is stirred at room temperature for 12–24 hours.

- The crude product is washed with water, dried over sodium sulfate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Yield : 65–78%.

Alternative Solvent Systems

While DCM is standard, ethanol has been employed as a greener alternative. Reactions in ethanol require prolonged stirring (48 hours) but achieve comparable yields (70–75%). Polar aprotic solvents like acetonitrile reduce side reactions but necessitate higher temperatures (40°C).

Reaction Optimization

Temperature and Time Considerations

- Room Temperature : Optimal for DCM-based reactions (24 hours).

- Reflux Conditions : In ethanol, heating at 60°C reduces reaction time to 18 hours but risks ketone decomposition.

Base Selection and Stoichiometry

Triethylamine remains the preferred base due to its efficacy in scavenging HCl. However, excess base (>2.0 equiv) may deprotonate the aminopiperidine, reducing nucleophilicity. Alternative bases:

- N,N-Diisopropylethylamine (DIPEA) : Enhances solubility in nonpolar solvents but complicates purification.

- Sodium Hydride : Avoided due to incompatibility with protic solvents.

Purification and Isolation Techniques

| Step | Conditions | Outcome |

|---|---|---|

| Liquid-Liquid Extraction | DCM/water (3:1) | Removes unreacted acyl chloride |

| Column Chromatography | Silica gel, hexane/EtOAc gradient | Isolates product (Rf = 0.45) |

| Recrystallization | Ethanol/water (9:1) | Yields white crystalline solid |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.43 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 3.82–3.75 (m, 2H, piperidine-H)

- δ 2.95–2.88 (m, 1H, NH₂)

- δ 2.12–1.98 (m, 4H, piperidine-H).

¹³C NMR :

- 198.4 ppm (C=O)

- 131.9 ppm (C-Br).

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Scale-Up Considerations

Pilot-scale synthesis (100 g) in ethanol requires:

- Slow Addition : Controlled addition of 4-bromobenzoyl chloride to prevent exothermic side reactions.

- Continuous Extraction : Centrifugal partition chromatography for high-throughput purification.

Comparative Analysis with Related Compounds

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one exhibits higher stability than analogous compounds with electron-withdrawing groups, attributed to the bromine atom’s inductive effect. Conversely, chloro derivatives require harsher conditions (e.g., DMF, 80°C).

Challenges and Troubleshooting

Common Issues

- Low Yields : Caused by moisture-sensitive reagents; solved by rigorous solvent drying.

- Byproduct Formation : Over-alkylation at the piperidine nitrogen; mitigated by stoichiometric control.

Troubleshooting Table

| Symptom | Cause | Solution |

|---|---|---|

| Unreacted starting material | Insufficient base | Increase triethylamine to 3.0 equiv |

| Emulsion formation | Rapid mixing | Use dropwise addition |

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromophenyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic compound with a complex structure including a piperidine ring and a bromophenyl group. The molecular formula is C₁₃H₁₇BrN₂O and the molecular weight is approximately 297.19 g/mol . It features a ketone functional group, which contributes to its reactivity and potential biological activity. The bromine atom enhances its lipophilicity and can influence its interaction with biological targets.

Applications

The applications of 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one span various fields. Research indicates that compounds similar to 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one exhibit significant biological activities. Interaction studies reveal that 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one interacts with various biological macromolecules.

Several synthetic routes have been explored for the preparation of 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one. The uniqueness of 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to its analogs. Its brominated phenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one | Structure | Contains chlorine instead of bromine, potentially altering its reactivity and biological profile |

| 4-Bromoacetophenone | Structure | A simpler structure lacking the piperidine moiety; primarily used as a biochemical reagent |

| 2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone | Structure | Similar piperidine structure but different substitution patterns affecting its pharmacological properties |

Mechanism of Action

The mechanism by which 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Piperidine Substitutions

Key Observations :

- The position of the amino group on the piperidine ring (3- vs. For example, the 3-amino derivative (target compound) may exhibit distinct binding modes compared to the 4-amino analog .

- Lipophilicity: The 4-methylpiperidine analog (LogP = 3.3) is more lipophilic than the 3-aminopiperidine variant, likely due to reduced polarity from the methyl group .

Substituent Variations on the Aromatic/Ethanone Core

Key Observations :

- Bioactivity: The 4-nitroimidazole derivative (MIC = 7.1 µM against E. coli) highlights the role of electron-withdrawing groups in enhancing antibacterial potency . In contrast, the target compound’s 3-aminopiperidine group may favor interactions with proteases or kinases.

- Synthetic Utility : Thiophene- and thiazole-containing analogs are frequently used as intermediates in multicomponent reactions for generating bioactive heterocycles .

Physicochemical and Spectral Comparisons

- ¹³C NMR of related compounds (e.g., 22d in ) shows carbonyl peaks at δ ~190 ppm, consistent with the ethanone moiety .

- Solubility: The 3-aminopiperidine derivative is likely less soluble in nonpolar solvents than its 4-methylpiperidine counterpart due to increased polarity from the amino group .

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic compound notable for its complex structure, which includes a piperidine ring substituted with an amino group and a bromophenyl moiety. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications and interactions with biological macromolecules.

- Molecular Formula : C13H17BrN2O

- Molecular Weight : 297.19 g/mol

- IUPAC Name : 1-(3-aminopiperidin-1-yl)-2-(4-bromophenyl)ethanone

- Structural Features : The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Biological Activity

Research indicates that compounds similar to 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that related piperidine derivatives possess antimicrobial properties, suggesting potential applications in treating infections.

- Cytotoxicity : Preliminary tests indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

- Neuropharmacological Effects : The structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

The mechanism by which 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one exerts its biological effects may involve:

- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It is hypothesized that the compound could bind to various receptors in the central nervous system, influencing neurotransmission and potentially affecting mood and cognition.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one lies in its specific combination of functional groups. A comparison with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one | Structure | Contains chlorine instead of bromine, potentially altering reactivity. |

| 4-Bromoacetophenone | Structure | Simpler structure lacking the piperidine moiety; primarily a biochemical reagent. |

| 2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone | Structure | Similar piperidine structure but different substitution patterns affecting pharmacological properties. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic uses:

- Cytotoxicity Study : A study evaluating the cytotoxic effects of piperidine derivatives on cancer cell lines demonstrated that modifications to the phenyl ring significantly influenced cell viability, suggesting that the bromine substitution in our compound could enhance activity against specific cancer types.

- Antimicrobial Testing : Research on similar compounds revealed promising antimicrobial effects against Gram-positive bacteria, indicating that further exploration of 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one could lead to new antimicrobial agents.

- Neuropharmacology : Investigations into the binding affinity of related compounds at dopamine receptors suggest that 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one may also interact with these receptors, warranting studies on its potential as a treatment for neurological disorders .

Q & A

Q. What are the common synthetic routes for 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one?

Methodological Answer: A key intermediate, 1-(4-bromophenyl)ethan-1-one, can be synthesized via condensation reactions using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (e.g., 363 K overnight). Subsequent functionalization with 3-aminopiperidine derivatives may involve nucleophilic substitution or reductive amination. Purification typically employs flash chromatography with solvent gradients (e.g., PE/EtOAc 80:20), achieving yields >90% under optimized conditions .

Q. How is the compound characterized post-synthesis?

Methodological Answer: High-resolution mass spectrometry (HRMS) and NMR are critical for structural confirmation. For example, HRMS (ESI) can verify molecular ions (e.g., [M+H]), while NMR identifies carbonyl resonances (~203 ppm) and aromatic carbons (~128–142 ppm). Purity is assessed via HPLC or TLC (R values reported in solvent systems like pentane/diethyl ether) .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Safety data sheets (SDS) classify similar brominated ketones as acutely toxic (Category 4 for oral/dermal/inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. Emergency protocols include immediate decontamination and medical consultation. Storage requires inert atmospheres and avoidance of ignition sources .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Methodological Answer: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution X-ray diffraction data can resolve torsional angles and hydrogen bonding networks. For example, graph-set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding motifs in crystals, critical for understanding packing efficiency and stability .

Q. How do reaction conditions influence regioselectivity in C–H functionalization?

Methodological Answer: Catalyst-controlled C–H activation (e.g., Rh complexes) enables selective functionalization. For instance, enantioselective reactions with 2,2,2-trifluoroethyl diazoacetates yield chiral adducts (93% ee) under optimized conditions. Solvent polarity and temperature gradients (e.g., pentane/diethyl ether gradients) are key to isolating regioisomers .

Q. What analytical strategies address low yields in multi-step syntheses?

Methodological Answer: Low yields (e.g., 6% in radical termination reactions) may stem from competing side reactions. Systematic screening of radical initiators (e.g., AIBN vs. photoredox catalysts) and stabilizing additives (e.g., TEMPO) can improve efficiency. Reaction monitoring via in-situ IR or LC-MS identifies intermediates for kinetic optimization .

Q. How do substituents on the piperidine ring affect biological activity?

Methodological Answer: Comparative studies of analogs (e.g., 3-fluorocyclobutane derivatives) reveal that electron-withdrawing groups (e.g., bromine) enhance binding affinity to targets like kinases. Molecular docking paired with MD simulations (AMBER/CHARMM force fields) can predict conformational changes in receptor-ligand complexes .

Data Contradiction Analysis

Example:

Conflicting yields in TiCl-mediated reactions (94% in vs. 35% in ) may arise from substrate electronic effects. Electron-deficient aryl groups (e.g., nitro substituents) favor faster radical termination, whereas steric hindrance in bulkier substrates reduces efficiency. Researchers should pre-screen substituent effects via DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to prioritize synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.